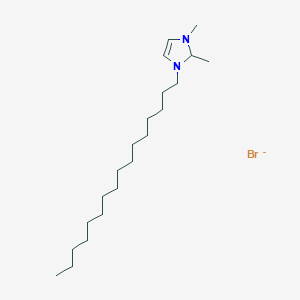1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide
CAS No.: 676274-43-4
Cat. No.: VC16803004
Molecular Formula: C21H42BrN2-
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 676274-43-4 |
|---|---|
| Molecular Formula | C21H42BrN2- |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-hexadecyl-2,3-dimethyl-2H-imidazole;bromide |
| Standard InChI | InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H/p-1 |
| Standard InChI Key | ITZNXZAJGIRLBC-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C=CN(C1C)C.[Br-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Hexadecyl-2,3-dimethyl-2H-imidazolium bromide (CAS No. 61546-11-0) is a quaternary ammonium salt with the molecular formula CHBrN and a molecular weight of 403.484 g/mol . The compound’s IUPAC name, 1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium bromide, reflects its substitution pattern: a hexadecyl chain (-CH) at the N1 position, methyl groups at C2 and C3, and a bromide counterion . Synonyms include 1,2-dimethyl-3-n-hexadecylimidazolium bromide and 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, though inconsistencies in numbering conventions across sources necessitate careful verification .
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals in H-NMR (DMSO-d) include:
-
δ 0.84 ppm (triplet, 3H, terminal methyl group of hexadecyl chain),
-
δ 1.23 ppm (multiplet, 26H, methylene protons of the hexadecyl chain),
-
δ 3.85 ppm (singlet, 3H, N1-methyl group),
-
δ 4.15 ppm (triplet, 2H, N1-bound methylene adjacent to the imidazolium ring),
-
δ 7.72–9.15 ppm (imidazolium ring protons) .
The C-NMR spectrum further resolves quaternary carbons, with the imidazolium C2 and C3 appearing at δ 122–137 ppm .
Synthesis and Purification
Direct Alkylation of Imidazole Derivatives
The most cited synthesis involves a two-step alkylation-metathesis process :
-
Quaternization: 1-Methylimidazole reacts with 1-bromohexadecane in ethyl acetate at 65°C for 24 hours under nitrogen, yielding 1-hexadecyl-3-methylimidazolium bromide. A second methylation at C2 is achieved using methyl iodide or dimethyl sulfate .
-
Anion Exchange: The bromide counterion may be replaced via metathesis with sodium salts (e.g., dimethyl-5-sulfoisophthalate), though the bromide form is often retained for biological applications .
Typical Yield: 85–95% after recrystallization from ethanol-diethyl ether mixtures .
Analytical Validation
Purity is assessed via:
-
Silver Nitrate Test: Confirms complete bromide exchange by absence of AgBr precipitation .
-
Elemental Analysis: Matches calculated values for C (62.52%), H (10.74%), N (6.94%), and Br (19.80%) .
-
Mass Spectrometry: ESI-IT MS shows a dominant [M–Br] peak at m/z 323.3 .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 220–240°C, attributed to the breakdown of the hexadecyl chain and imidazolium ring . Differential scanning calorimetry (DSC) shows no distinct melting point, consistent with its ionic liquid nature .
Solubility and Hydrophobicity
The compound exhibits:
-
High solubility in polar aprotic solvents (DMSO, DMF) and chloroform.
-
Limited solubility in water (<0.1 mg/mL at 25°C) due to its long alkyl chain .
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 403.484 g/mol | Calculated | |
| Density | ~1.12 g/cm (est.) | Comparative | |
| Decomposition Temp. | 220–240°C | TGA |
Applications in Antimicrobial Research
Mechanism of Action
The compound’s amphiphilic structure enables membrane disruption in Gram-positive bacteria (e.g., Staphylococcus aureus). The hexadecyl chain inserts into lipid bilayers, while the cationic imidazolium headgroup destabilizes membrane integrity .
Bioactivity Data
-
MIC Values:
-
Synergy with Peptides: Conjugation to collagenase-inducing peptides (e.g., KTTKS) enhances wound-healing applications .
Role in Materials Science
Polymer Composite Membranes
Incorporation into Pebax® films (polyether-block-amide) improves CO/N selectivity by 30% due to enhanced interfacial interactions .
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces reduce biofilm formation by 70% in biomedical devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume